molecular formula C6H10O6S2 B6285403 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate CAS No. 2917-96-6

4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate

Cat. No.: B6285403
CAS No.: 2917-96-6
M. Wt: 242.3
InChI Key:
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Description

4-(Methanesulfonyloxy)but-2-yn-1-yl methanesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of methanesulfonate groups attached to a but-2-yn-1-yl backbone, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate typically involves the reaction of but-2-yne-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-(Methanesulfonyloxy)but-2-yn-1-yl methanesulfonate undergoes a variety of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common reagents used in these reactions include palladium catalysts for hydrogenation, strong nucleophiles like sodium azide for substitution, and oxidizing agents such as potassium permanganate for oxidation .

Scientific Research Applications

4-(Methanesulfonyloxy)but-2-yn-1-yl methanesulfonate has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism by which 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The methanesulfonate groups act as good leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications to modify target molecules and pathways .

Comparison with Similar Compounds

Similar compounds to 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate include:

    4-(Methanesulfonyloxy)but-2-yn-1-ol: Lacks the second methanesulfonate group, making it less reactive in substitution reactions.

    But-2-yne-1,4-diol: The parent compound without any methanesulfonate groups, used as a starting material in the synthesis of this compound.

    4-(Methanesulfonyloxy)but-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a second methanesulfonate group, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual methanesulfonate groups, which enhance its reactivity and make it a versatile intermediate in synthetic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate involves the reaction of 4-but-2-yn-1-ol with methanesulfonyl chloride to form 4-(methanesulfonyloxy)but-2-yne. This intermediate is then reacted with methanesulfonic acid to form the final product.", "Starting Materials": [ "4-but-2-yn-1-ol", "Methanesulfonyl chloride", "Methanesulfonic acid" ], "Reaction": [ "Step 1: 4-but-2-yn-1-ol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(methanesulfonyloxy)but-2-yne.", "Step 2: The intermediate 4-(methanesulfonyloxy)but-2-yne is then reacted with methanesulfonic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 4-(methanesulfonyloxy)but-2-yn-1-yl methanesulfonate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

2917-96-6

Molecular Formula

C6H10O6S2

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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